tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate
CAS No.: 152673-32-0
Cat. No.: VC21166490
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 152673-32-0 |
|---|---|
| Molecular Formula | C10H20N2O2 |
| Molecular Weight | 200.28 g/mol |
| IUPAC Name | tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H20N2O2/c1-7-5-8(11)6-12(7)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8-/m0/s1 |
| Standard InChI Key | RDMVVTNPIKHJHP-YUMQZZPRSA-N |
| Isomeric SMILES | C[C@H]1C[C@@H](CN1C(=O)OC(C)(C)C)N |
| SMILES | CC1CC(CN1C(=O)OC(C)(C)C)N |
| Canonical SMILES | CC1CC(CN1C(=O)OC(C)(C)C)N |
Introduction
tert-Butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate is a chiral compound belonging to the pyrrolidine class. It is widely used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. The compound's unique chiral configuration and the presence of a tert-butyl group provide steric hindrance, influencing its reactivity and selectivity in chemical reactions.
Synthesis Methods
The synthesis of tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate typically involves the following steps:
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Starting Material: The synthesis begins with the appropriate chiral precursor, such as (2S,4S)-4-amino-2-methylpyrrolidine.
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Protection of the Amino Group: The amino group is protected using a tert-butyl carbamate (Boc) group to prevent unwanted side reactions.
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Formation of the Carboxylate: The protected amine is then reacted with a suitable carboxylating agent, such as di-tert-butyl dicarbonate (Boc2O), under basic conditions to form the tert-butyl ester.
In industrial settings, continuous flow reactors can be used to scale up production, allowing for better control over reaction conditions and resulting in higher yields and purity of the final product.
Types of Reactions
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Oxidation: The compound can undergo oxidation reactions using oxidizing agents like hydrogen peroxide or peracids.
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Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Substitution: Nucleophilic substitution reactions can occur at the amino group, where it can be replaced by other nucleophiles under appropriate conditions.
Applications
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Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
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Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
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Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
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Industry: Used in the production of agrochemicals and other specialty chemicals.
Biological Activity and Research Applications
The biological activity of tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate is attributed to its interaction with specific enzymes and receptors. The compound can act as an inhibitor of certain enzymes, potentially impacting metabolic pathways, and can bind to various receptors, influencing signal transduction processes.
Key Mechanisms
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Enzyme Inhibition: The compound has been shown to inhibit certain enzymes, which could impact metabolic pathways.
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Receptor Binding: It can act as a ligand for various receptors, influencing signal transduction processes.
Biological Applications
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Pharmaceutical Development: Serves as an intermediate in synthesizing drugs targeting neurological and cardiovascular diseases.
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Research Tool: Employed in studies investigating enzyme mechanisms and protein-ligand interactions.
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Agrochemical Production: Finds applications in developing agrochemicals.
Comparison with Similar Compounds
| Compound Name | Molecular Weight | Primary Activity | Notable Features |
|---|---|---|---|
| tert-Butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate | 200.28 g/mol | Enzyme inhibition | Chiral building block |
| tert-Butyl (2S,4R)-4-amino-2-methylpyrrolidine-1-carboxylate | 200.27 g/mol | Receptor binding | Structural isomer |
| tert-Butyl (3R)-3-amino-2-methylpyrrolidine-1-carboxylate | 200.28 g/mol | Enzyme modulation | Different stereochemistry |
Safety and Hazards
While specific safety data for tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate is not detailed here, compounds in this class can generally pose risks such as skin and eye irritation, and respiratory tract irritation, as observed with similar compounds like tert-butyl (2S,4R)-4-amino-2-methylpyrrolidine-1-carboxylate hydrochloride .
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